

Spark Plasma Sintering of Chromium Carbide-Based Cermets: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CHROMIUM CARBIDE

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This document provides detailed application notes and experimental protocols for the consolidation of **chromium carbide**-based cermets using the Spark Plasma Sintering (SPS) technique. The information is intended to guide researchers and scientists in materials science and related fields in the successful fabrication of dense and high-performance cermet components.

Introduction to Spark Plasma Sintering of Chromium Carbide Cermets

Chromium carbide-based cermets, particularly those with a nickel (Ni) or nickel-chromium (NiCr) binder, are prized for their exceptional hardness, wear resistance, and corrosion resistance, especially at elevated temperatures. Spark Plasma Sintering (SPS), also known as Field Assisted Sintering Technology (FAST), is an advanced powder metallurgy technique that enables the rapid consolidation of these materials.[1] By applying pulsed direct current and uniaxial pressure, SPS facilitates densification at lower temperatures and shorter holding times compared to conventional methods like hot pressing or liquid phase sintering.[1][2] This rapid sintering cycle helps to suppress grain growth, resulting in a fine-grained microstructure and, consequently, enhanced mechanical properties.[3]

Experimental Protocols

Starting Material and Powder Preparation

The quality of the final sintered cermet is highly dependent on the characteristics of the starting powders.

2.1.1. Materials:

- Ceramic Phase: **Chromium Carbide** (Cr_3C_2) powder. The particle size and purity should be selected based on the desired final grain size and properties.
- Binder Phase: Nickel (Ni) or Nickel-Chromium (NiCr) powder. The binder content typically varies, with common compositions including Cr_3C_2 -20wt%Ni.[4]
- Milling Media: Tungsten carbide (WC) or zirconia (ZrO_2) balls are commonly used for high-energy ball milling.
- Milling Fluid: A process control agent like ethanol or isopropyl alcohol is often used to prevent excessive cold welding and agglomeration during milling.

2.1.2. Protocol for Powder Preparation (High-Energy Ball Milling):

- Weighing and Blending: Accurately weigh the Cr_3C_2 and Ni/NiCr powders according to the desired composition.
- Milling:
 - Place the powder mixture, milling balls, and milling fluid into the milling jar. A typical ball-to-powder weight ratio is 10:1.
 - Seal the jar, and if possible, purge with an inert gas (e.g., argon) to minimize oxidation.
 - Mill the powder mixture in a high-energy planetary ball mill. Milling parameters such as speed (e.g., 200-400 rpm) and time (e.g., 4-24 hours) should be optimized to achieve a homogeneous distribution of the binder and a reduction in particle size.[5] High-energy milling can produce nanometer-sized crystallites (around 20-30 nm).[5]

- **Drying:** After milling, the powder slurry is dried to remove the milling fluid. This can be done in a vacuum oven or a rotary evaporator at a controlled temperature (e.g., 60-80 °C) to prevent oxidation.
- **Sieving:** The dried powder cake is gently deagglomerated and sieved to obtain a free-flowing powder, which is crucial for uniform die filling in the SPS process.

Spark Plasma Sintering Procedure

The following protocol outlines the general steps for sintering **chromium carbide**-based cermets using an SPS system.

2.2.1. Equipment and Consumables:

- Spark Plasma Sintering (SPS) System
- Graphite die and punches
- Graphite foil/paper for lining the die and punches to prevent reaction and facilitate sample removal.
- Pyrometer for temperature measurement.

2.2.2. SPS Protocol:

- **Die Assembly:** Line the inner wall of the graphite die and the surfaces of the punches with graphite foil.
- **Powder Filling:** Carefully pour the prepared cermet powder into the die. Ensure a level and uniform distribution.
- **Loading into SPS Chamber:** Place the assembled die and punch set into the SPS chamber.
- **Evacuation:** Evacuate the chamber to a vacuum level of approximately 10^{-2} to 10^{-3} mbar to prevent oxidation during sintering.
- **Sintering Cycle:**

- Initial Pressure Application: Apply a low uniaxial pressure (e.g., 5-10 MPa) to the powder compact.
 - Heating: Heat the sample to the desired sintering temperature. A high heating rate (e.g., 100 °C/min) is often employed in SPS to minimize grain growth.[3] Some protocols may utilize a two-step heating process, for instance, heating at 100 °C/min to an intermediate temperature, followed by a slower rate to the final sintering temperature.
 - Pressure Application: The full uniaxial pressure (e.g., 30-80 MPa) is typically applied as the temperature rises or once the sintering temperature is reached.
 - Holding (Dwell Time): Hold the sample at the sintering temperature and maximum pressure for a specific duration (e.g., 5-10 minutes).
 - Cooling: After the holding time, the heating is turned off, and the sample is allowed to cool down. The pressure is typically maintained during the initial phase of cooling and then released.
- Sample Removal: Once the die has cooled to a safe temperature, carefully remove the sintered cermet sample.

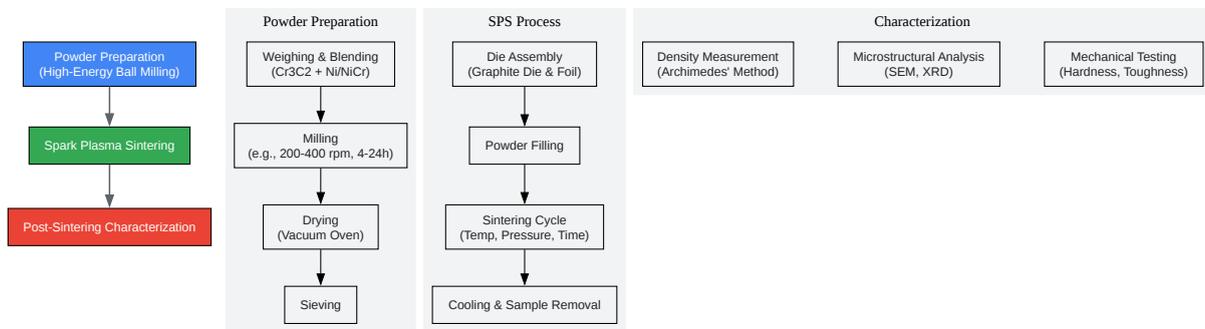
Data Presentation: SPS Parameters and Resulting Properties

The following tables summarize quantitative data from various studies on the spark plasma sintering of **chromium carbide**-based cermets.

Cermet Composition	Sintering Temperature (°C)	Applied Pressure (MPa)	Holdin g Time (min)	Heatin g Rate (°C/min)	Relativ e Density (%)	Vicker s Hardness (HV)	Fractu re Toughness (MPa·m ^{1/2})	Refere nce
Graphit e - 7 vol% Cr	1800	30	20	100 to 1600°C, then 25	~86.2	-	-	[6]
Ti _{0.8} Cr _{0.2} C	1800	80	5	-	>98	2345	-	[7]
Cr ₃ C ₂ -20wt%Ni	1280	-	60	-	>98	~1250	~7.5	[4]
Cr ₃ C ₂ -25wt%Ni Cr	1350	-	-	-	97	11.3 GPa	10.4	[2]
WC-1.2V-1.2Cr-6Co	1350	25	6	-	14.25 g/cm ³	2322.9	8.7	[8]

Mandatory Visualizations

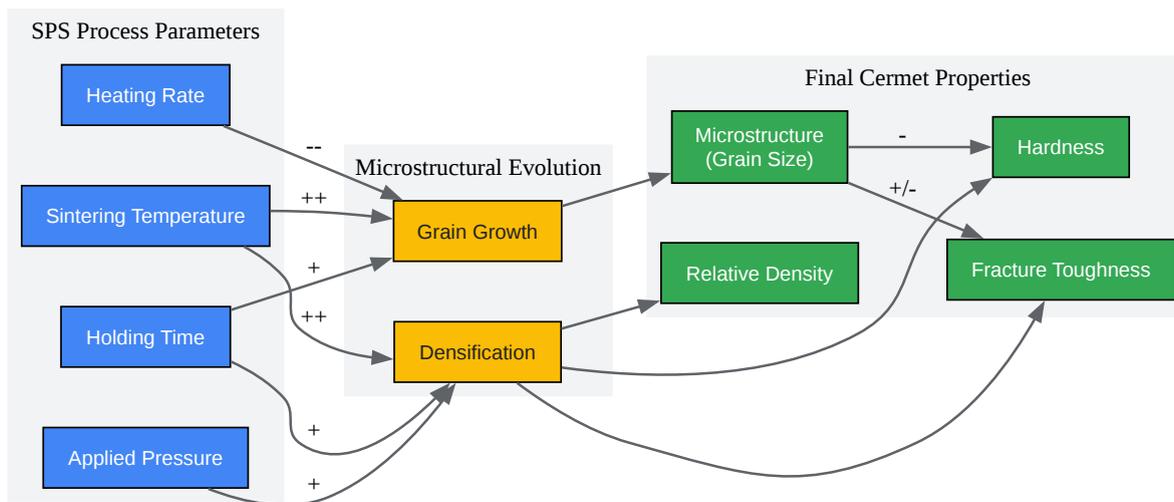
Experimental Workflow



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Caption: Experimental workflow for SPS of **chromium carbide**-based cermets.

Logical Relationships in SPS



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Caption: Relationship between SPS parameters and final cermet properties.

Post-Sintering Characterization

After sintering, a thorough characterization of the cermet is essential to evaluate its properties.

Density Measurement

The bulk density of the sintered samples is typically measured using the Archimedes' method. The relative density is then calculated by dividing the bulk density by the theoretical density of the cermet composite.

Microstructural Characterization

- Scanning Electron Microscopy (SEM): SEM is used to observe the microstructure of polished and sometimes etched cross-sections of the sintered samples. It provides information on grain size, grain shape, binder distribution, and porosity.[9]

- X-ray Diffraction (XRD): XRD analysis is performed to identify the crystalline phases present in the sintered cermet. This is important to confirm the presence of Cr_3C_2 and the binder phase, and to detect any unwanted reactions or phase transformations that may have occurred during sintering.[9]
- Transmission Electron Microscopy (TEM): For a more detailed analysis of the microstructure at the nanoscale, TEM can be employed to observe features such as grain boundaries, dislocations, and the interface between the carbide and binder phases.[7]

Mechanical Properties Testing

- Vickers Hardness: The hardness of the sintered cermets is measured using a Vickers hardness tester. A diamond indenter is pressed into the polished surface of the sample with a specific load, and the size of the resulting indentation is used to calculate the hardness value.[7]
- Fracture Toughness: Fracture toughness (KIC) can be estimated from the length of the cracks emanating from the corners of the Vickers indentation.
- Transverse Rupture Strength (TRS): TRS, or bending strength, is often measured using a three-point or four-point bending test to determine the material's resistance to fracture under a bending load.

Conclusion

Spark Plasma Sintering is a highly effective technique for the fabrication of dense, fine-grained **chromium carbide**-based cermets with enhanced mechanical properties. By carefully controlling the powder preparation and SPS process parameters, it is possible to tailor the microstructure and performance of these materials for a wide range of demanding applications. The protocols and data presented in this document provide a solid foundation for researchers and scientists to explore and optimize the SPS of **chromium carbide**-based cermets.

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- To cite this document: BenchChem. [Spark Plasma Sintering of Chromium Carbide-Based Cermets: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1143668#spark-plasma-sintering-of-chromium-carbide-based-cermets]

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